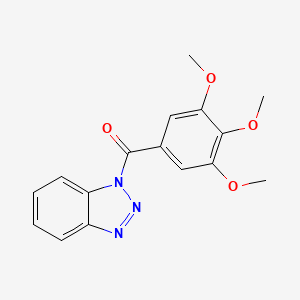![molecular formula C14H12N4O3S B2522771 N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thiophene-2-carboxamide CAS No. 941910-27-6](/img/structure/B2522771.png)
N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyridopyrimidine, which is a fused heterocyclic compound that has been the subject of various studies due to its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its characteristics. For instance, the study of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides provides valuable information on the synthesis and structural analysis of related compounds, which could be extrapolated to the compound of interest .
Synthesis Analysis
The synthesis of related compounds, such as 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, involves various techniques that could be applicable to the synthesis of N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thiophene-2-carboxamide. These techniques include the use of infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), and elemental analysis to characterize the synthesized compounds . The synthesis process may also involve the use of specific reagents and reaction conditions that are optimized for the formation of the desired pyridopyrimidine derivatives.
Molecular Structure Analysis
X-ray single crystal diffraction is a common technique used to determine the molecular structure of compounds like the ones studied in the provided papers. Density functional theory (DFT) and time-dependent density functional theory (TDDFT) calculations are also employed to understand the molecular structures and the molecular frontier orbitals, which are crucial for predicting the behavior and reactivity of the compound . These methods would be essential in analyzing the molecular structure of N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thiophene-2-carboxamide.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied, and the antibacterial activity of certain pyrimidin-3-yl-carboxamides has been correlated with their structure using Hansch analysis . This suggests that the compound may also exhibit specific chemical reactions that could be analyzed using similar methods. The study of formamidines and their esters with antianaphylactic activity also provides a framework for understanding the potential chemical reactions and biological activities of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be determined using various spectroscopic techniques, such as UV and fluorescence spectroscopy. High-performance liquid chromatography (HPLC) has been used for the micro-determination of nicotinamide and its metabolites, which indicates that similar analytical methods could be applied to the compound of interest for its quantification and analysis . The physical properties such as solubility, melting point, and stability can be inferred from the studies on similar compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- The reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been investigated, showing a pathway to synthesize thieno[2,3-d]pyrimidines derivatives, which could serve as intermediates for further chemical modifications and potential applications in medicinal chemistry (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Biological Activities
- A study synthesized novel compounds derived from visnaginone and khellinone, showing potential as anti-inflammatory and analgesic agents. This research highlights the pharmaceutical relevance of such derivatives in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Material Science and Polymer Chemistry
- Polyamides containing uracil and adenine were synthesized through reactions involving similar tetrahydropyrimidine derivatives. These polyamides exhibit molecular weights in the range of about 1000–5000 and have potential applications in material science and biotechnology (Hattori & Kinoshita, 1979).
Heterocyclic Chemistry
- Synthesis and evaluation of central nervous system depressant activity of 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives were conducted, indicating the importance of such compounds in neurological research and potential drug development (Manjunath, Mohan, Naragund, & Shishoo, 1997).
Mécanisme D'action
The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. The mechanism of action for “N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thiophene-2-carboxamide” is not specified in the search results .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-17-11-10(13(20)18(2)14(17)21)8(5-6-15-11)16-12(19)9-4-3-7-22-9/h3-7H,1-2H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMLEPRVWLSEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2522688.png)
![2-[[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2522690.png)

![N-(4-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2522695.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2522696.png)
![1-[4-[3-(3-Fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2522698.png)
![N-cyclopropyl-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2522699.png)





![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2522708.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2522709.png)